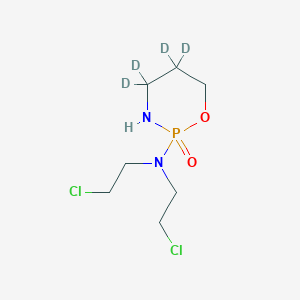
1H-Benzo(a)carbazole-1,4-dione, 8,11-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzo(a)carbazole-1,4-dione, 8,11-dimethyl- is a complex organic compound belonging to the class of heterocyclic aromatic compounds This compound features a fused ring system that includes both benzene and carbazole units, with additional methyl groups at the 8 and 11 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo(a)carbazole-1,4-dione, 8,11-dimethyl- typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole core, followed by functionalization to introduce the dione and methyl groups. Key steps may include:
Formation of the Carbazole Core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclohexanone under acidic conditions.
Introduction of the Dione Functionality: Oxidation reactions using reagents like potassium permanganate or chromium trioxide can introduce the dione groups at specific positions on the carbazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions: 1H-Benzo(a)carbazole-1,4-dione, 8,11-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, nitric acid, sulfuric acid, often under controlled temperature and pressure conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or alcohols. Substitution reactions can introduce halogenated or nitrated derivatives.
科学研究应用
1H-Benzo(a)carbazole-1,4-dione, 8,11-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its biological activity, including potential anticancer, antimicrobial, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1H-Benzo(a)carbazole-1,4-dione, 8,11-dimethyl- exerts its effects depends on its specific application:
Biological Activity: The compound can interact with DNA, proteins, and enzymes, potentially inhibiting their function or altering their activity.
Chemical Reactivity: The presence of the dione and methyl groups influences the compound’s reactivity, making it susceptible to nucleophilic and electrophilic attacks.
相似化合物的比较
1H-Benzo(a)carbazole-1,4-dione, 8,11-dimethyl- can be compared with other similar compounds, such as:
Carbazole: Lacks the dione and methyl groups, making it less reactive in certain chemical reactions.
1H-Benzo(a)carbazole-1,4-dione: Similar structure but without the methyl groups, affecting its physical and chemical properties.
8-Methyl-1H-Benzo(a)carbazole-1,4-dione: Contains only one methyl group, leading to different reactivity and biological activity compared to the dimethyl derivative.
The uniqueness of 1H-Benzo(a)carbazole-1,4-dione, 8,11-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C18H13NO2 |
|---|---|
分子量 |
275.3 g/mol |
IUPAC 名称 |
8,11-dimethylbenzo[a]carbazole-1,4-dione |
InChI |
InChI=1S/C18H13NO2/c1-10-3-6-14-13(9-10)11-4-5-12-15(20)7-8-16(21)17(12)18(11)19(14)2/h3-9H,1-2H3 |
InChI 键 |
XDWNNOGYJWNAAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=CC4=C3C(=O)C=CC4=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



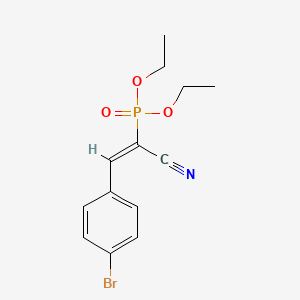
![7-Chloranyl-2-[(3-chlorophenyl)amino]pyrano[3,4-e][1,3]oxazine-4,5-dione](/img/structure/B10778789.png)
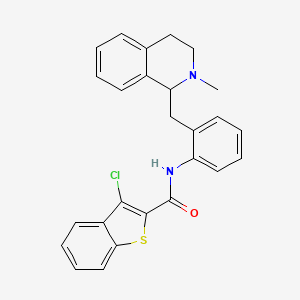
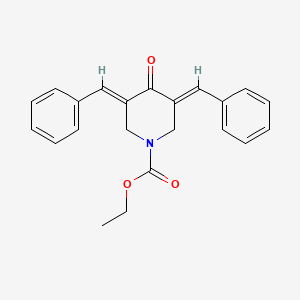

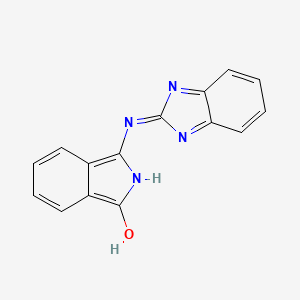
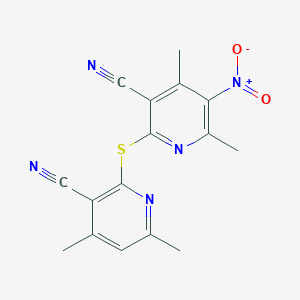
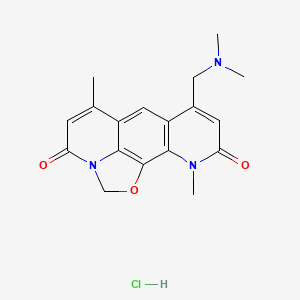
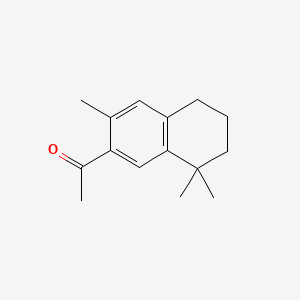
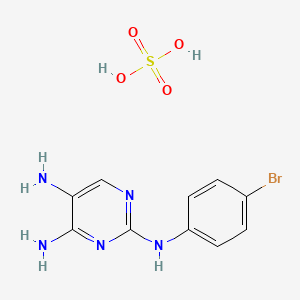
![5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-8-[(1S)-1,2-dihydroxyethyl]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S,10S)-](/img/structure/B10778872.png)
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B10778875.png)
